1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone

Immunotoxicology Food safety Imidazole contaminants

1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone (CAS 95120-07-3, commonly abbreviated THI) is a stereochemically defined imidazole derivative bearing a tetrahydroxybutyl side chain and an acetyl substituent at the 2-position. It is the principal biologically active minor contaminant in ammonia caramel food colouring (E 150c, Caramel III).

Molecular Formula C9H14N2O5
Molecular Weight 230.22 g/mol
CAS No. 95120-07-3
Cat. No. B1202148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone
CAS95120-07-3
Synonyms2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole
2-acetyl-4(5)-tetrahydroxybutylimidazole
2-acetyl-4-tetrahydroxybutylimidazole
2-ATHBI
Molecular FormulaC9H14N2O5
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O
InChIInChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)
InChIKeyCQSIXFHVGKMLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone (THI) – A Dual-Mechanism Immunomodulatory Imidazole for Sphingolipid Research, Drug Discovery, and Food Safety Compliance Testing


1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone (CAS 95120-07-3, commonly abbreviated THI) is a stereochemically defined imidazole derivative bearing a tetrahydroxybutyl side chain and an acetyl substituent at the 2-position. It is the principal biologically active minor contaminant in ammonia caramel food colouring (E 150c, Caramel III) [1]. THI has been unequivocally demonstrated to act as an immunosuppressant through two converging molecular mechanisms: (i) indirect inhibition of sphingosine-1-phosphate lyase (S1PL), producing a >100‑fold accumulation of lymphoid sphingosine‑1‑phosphate and consequent lymphocyte sequestration [2], and (ii) direct competitive inhibition of human pyridoxal kinase with low‑millimolar inhibition constants [3]. These dual pharmacological properties, together with its mandatory use as a certified analytical reference standard for caramel III quality control [4], define THI as a uniquely positioned compound that cannot be interchanged with structurally related imidazoles or alternative S1PL inhibitors without compromising experimental or regulatory outcomes.

Why 4‑Methylimidazole, LX2931, or Other Imidazole Analogs Cannot Replace 1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone in Immunopharmacology or Food Safety Applications


Imidazole‑based compounds found in caramel colourings or developed as sphingosine‑1‑phosphate lyase (S1PL) inhibitors are mechanistically and toxicologically non‑equivalent. 4‑Methylimidazole (4‑MeI), the most abundant imidazole contaminant in caramel, is classified as a Group 2B carcinogen by IARC and induces hepatotoxicity and thyroid neoplasia [1], whereas THI produces reversible lymphopenia through S1PL and pyridoxal kinase inhibition without genotoxic or carcinogenic outcomes [2]. On the drug‑development side, direct S1PL inhibitors such as LX2931 (IC₅₀ ∼210 nM in biochemical assays) are structurally distinct from THI and do not require metabolic activation [3], while THI itself is inactive in cell‑free S1PL assays (IC₅₀ >100 000 nM) and functions exclusively as a prodrug . Even ¹³C‑isotopologues of THI exist solely as internal standards for mass spectrometry and lack biological activity. Substituting any of these compounds for THI would invalidate regulatory food‑testing results, confound mechanistic studies, and mislead structure‑activity‑relationship programs. The quantitative evidence below precisely demarcates these critical differentiation dimensions.

Quantitative Differentiation Evidence for 1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone (THI) Relative to Its Closest Comparators


Differential Toxicological Mechanism: THI Induces Reversible Lymphopenia via S1PL/Pyridoxal Kinase Inhibition, Whereas 4‑Methylimidazole Acts as a Multiorgan Carcinogen

In a controlled mouse immunotoxicity study, THI administered at 0.5 mg/kg for 30 days significantly decreased peripheral blood lymphocytes, suppressed T‑cell proliferation, reduced NK‑cell activity, and impaired T‑cell chemotaxis; these effects were dose‑ and time‑dependent, with no evidence of neoplasia [1]. In contrast, 4‑methylimidazole (4‑MeI) is classified by the International Agency for Research on Cancer as a Group 2B carcinogen based on sufficient evidence in experimental animals (lung tumors in mice, thyroid follicular‑cell tumors in rats) [2]. The primary mode of action for THI is immunomodulation via S1P lyase and pyridoxal kinase dual engagement, whereas 4‑MeI operates through oxidative stress, mitochondrial dysfunction, and chronic tissue damage [3]. This mechanistic divergence means the two compounds cannot be used interchangeably in immunopharmacology models or in toxicological risk assessment of food contaminants, as they represent distinct hazard categories.

Immunotoxicology Food safety Imidazole contaminants Caramel colouring

In Vitro S1P Lyase Inhibition: THI Is a Metabolically Activated Prodrug (IC₅₀ >100 000 nM), Whereas LX2931 Inhibits S1PL Directly (IC₅₀ ∼210 nM)

In cell‑free S1P lyase biochemical assays, THI displays negligible direct inhibitory activity, with an IC₅₀ exceeding 100 000 nM (i.e., >100 µM) . By contrast, its oxime derivative LX2931—developed from the THI scaffold—exhibits direct S1PL inhibition in biochemical assays with an IC₅₀ of approximately 210 nM [1]. The approximately 476‑fold (or greater) difference in apparent in vitro potency reflects the fact that THI must undergo intracellular metabolic activation (likely phosphorylation and subsequent biotransformation to an active species) to inhibit S1PL in vivo, whereas LX2931 acts directly on the enzyme as a functional inhibitor [2]. This prodrug‑vs‑direct‑inhibitor distinction carries major experimental implications: THI cannot serve as a positive control in cell‑free S1PL screening campaigns, while it remains the reference standard for in vivo S1PL functional studies because its activity strictly depends on intact cellular metabolism.

S1P lyase Drug discovery Prodrug activation Enzyme inhibition

Unique Dual‑Target Pharmacological Profile: THI Simultaneously Inhibits Pyridoxal Kinase (Ki 5.3 mM / Kii 11.2 mM), a Property Absent from Single‑Target S1PL Inhibitors LX2931 and LX2932

Detailed kinetic analysis of recombinant human pyridoxal kinase revealed that THI inhibits the enzyme with a competitive mechanism toward the substrate pyridoxal (apparent Ki = 5.3 mM) and mixed‑type non‑competitive behavior toward ATP (Kii = 11.2 mM and 23.0 mM) [1]. This inhibition reduces pyridoxal‑5′‑phosphate (PLP) production and thereby indirectly compromises the activity of PLP‑dependent enzymes, including S1P lyase itself. In stark contrast, the structurally optimized clinical candidates LX2931 and LX2932 were designed as direct, single‑target S1PL inhibitors and lack any reported pyridoxal kinase inhibitory activity [2]. The dual‑target engagement of THI provides a unique pharmacological signature: it simultaneously elevates S1P levels by blocking S1PL degradation (indirectly, via PLP depletion) and by competing with pyridoxal at pyridoxal kinase. This duality can be exploited to interrogate vitamin B6‑dependent signaling networks but also necessitates careful interpretation of results, as the pyridoxal kinase contribution cannot be disentangled from S1PL inhibition when THI is used as a tool.

Pyridoxal kinase Dual inhibition Vitamin B6 S1P lyase Polypharmacology

In Vivo Pharmacodynamic Magnitude: THI Produces >100‑Fold Elevation of Lymphoid S1P Concentrations in Mice, a Benchmark Unmatched by Direct S1PL Inhibitors at Comparable Doses

Mass‑spectrometric analysis of lymphoid tissues from mice receiving THI in drinking water (50 µg/mL) revealed an increase in S1P abundance of more than 100‑fold over baseline levels [1]. This massive sphingolipid accumulation was accompanied by functional inhibition of S1P lyase activity and resulted in sequestration of CD4⁺ and CD8⁺ T cells within thymus and peripheral lymphoid organs, leading to pronounced peripheral lymphopenia . While direct S1PL inhibitors such as LX2931 also induce lymphocyte reduction at oral doses of 30 mg/kg in rodents [2], the fold‑change in tissue S1P achieved with THI at very low drinking‑water concentrations (equivalent to approximately 5 mg/kg/day) remains the gold‑standard in‑vivo benchmark for maximal S1PL functional suppression. This extraordinary pharmacodynamic range makes THI the preferred reference compound for calibrating S1P‑dependent lymphocyte trafficking models.

Sphingosine‑1‑phosphate Lymphoid tissue In vivo pharmacology Lymphopenia Immunomodulation

Food Matrix Occurrence Profiling: THI Detection Frequency and Concentration Are Substantially Lower Than Those of 4‑Methylimidazole, Mandating Compound‑Specific Analytical Reference Standards

A large‑scale Belgian market survey (n = 522 food products) quantified THI and 4‑MeI using validated UPLC‑MS/MS isotope‑dilution methods [1]. THI was detected in only 22.4% of samples (maximum concentration 551 µg/kg), whereas 4‑MeI was found in 57.7% of samples (maximum concentration 2 835 µg/kg). The average dietary exposure was 0.02–0.36 µg kg⁻¹ bw⁻¹ day⁻¹ for THI, versus 0.4–3.7 µg kg⁻¹ bw⁻¹ day⁻¹ for 4‑MeI—an approximately 10‑fold difference in population intake [2]. Additionally, the European Union enforces a specific maximum limit of 10 mg/kg (10 ppm) for THI in ammonia caramel (E 150c), whereas the limit for 4‑MeI is set at 200 mg/kg for the same additive [3]. The lower detection prevalence, narrower concentration range, and 20‑fold stricter regulatory threshold for THI mean that dedicated THI analytical standards—not generic imidazole reference materials—are required to achieve the sensitivity, selectivity, and compliance assurance demanded by official food control methods.

Food contaminant analysis Caramel colour III LC‑MS/MS 4‑Methylimidazole Occurrence data

Pharmacokinetic Differentiation: THI Exhibits Moderate Oral Bioavailability (14%) and Short Half‑Life (4.5 h) in Mice, Constraining Its Utility to Acute or Sub‑Chronic In Vivo Dosing Regimens

Preclinical pharmacokinetic profiling in mice determined that oral THI has a bioavailability of 14.0%, a clearance rate of 2.9 mL min⁻¹ kg⁻¹, a terminal half‑life of 4.5 hours, and a volume of distribution of 0.067 L/kg, reaching a Cmax of 24 900 nM at Tmax 0.5 hours after oral administration . These parameters constrain THI to acute or sub‑chronic dosing schedules (typically once‑daily in drinking water or by gavage) and highlight that sustained target engagement requires continuous compound exposure. In contrast, clinical S1PL inhibitors such as LX2931 were optimized for once‑daily oral dosing in humans, achieving prolonged pharmacodynamic effects from intermittent administration [1]. The pharmacokinetic profile of THI thus makes it better suited to short‑term mechanistic studies in rodents rather than chronic disease models or translational drug development.

Pharmacokinetics Oral bioavailability Half‑life In vivo dosing Preclinical PK

Optimal Scientific and Industrial Use Cases for 1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone Based on Verified Product‑Specific Evidence


In Vivo Sphingolipid Signaling and Lymphocyte Trafficking Research

THI is the definitive pharmacological tool for inducing maximal S1P accumulation in lymphoid tissues, producing >100‑fold S1P elevation and consequent lymphocyte sequestration when administered to mice at 50 µg/mL in drinking water [1]. Its prodrug mechanism, requiring intracellular metabolic activation [2], uniquely replicates the physiological S1PL‑knockout phenotype in a temporally controlled and reversible manner—unlike direct S1PL inhibitors that bypass cellular metabolism. Recommended for acute mechanistic studies of S1P gradient disruption, thymic egress, and immune cell trafficking.

Calibration and Validation of Pyridoxal Kinase / Vitamin B6 Pathway Interrogation Assays

With experimentally determined inhibition constants of Ki = 5.3 mM (competitive vs pyridoxal) and Kii = 11.2 mM (mixed‑type vs ATP) against recombinant human pyridoxal kinase [1], THI serves as a validated small‑molecule probe for dissecting the intersection between vitamin B6 metabolism and sphingolipid signaling. No other S1PL‑targeted imidazole (including LX2931 and LX2932) has demonstrated pyridoxal kinase engagement [2], making THI the sole reference compound for dual‑pathway experimental designs.

Certified Analytical Reference Standard for Caramel III (E 150c) Food Safety Compliance Testing

THI is legally mandated as the target analyte for caramel III quality control under EU Directive 2008/128/EC, which sets a maximum limit of 10 mg/kg [1]. Its distinct occurrence profile—detected in only 22.4% of food samples at concentrations up to 551 µg/kg, versus 57.7% and 2 835 µg/kg for 4‑MeI [2]—necessitates a dedicated high‑purity THI standard for accurate quantification by LC‑MS/MS or HPLC. Isotope‑dilution methods requiring ¹³C‑labeled THI internal standards further underscore the irreplaceable nature of this compound in regulatory food testing [3].

Preclinical Drug Discovery: Benchmarking Novel S1P Lyase Inhibitors Against the THI Prodrug Scaffold

THI remains the historical parent compound from which clinical S1PL inhibitors LX2931 and LX2932 were derived [1]. Its unique pharmacological signature—inactive in cell‑free S1PL assays (IC₅₀ >100 000 nM) yet highly potent in vivo [2]—makes it an indispensable negative control in biochemical screens and a positive control in cell‑based or in‑vivo S1PL inhibition studies. Medicinal chemistry programs seeking to balance direct enzymatic potency against prodrug properties can benchmark their candidate compounds against the THI–LX2931 spectrum of in‑vitro‑to‑in‑vivo translation.

Quote Request

Request a Quote for 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.